(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, pyrimidinyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction involving pyrimidine derivatives and appropriate amines under controlled conditions.
Introduction of Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine and suitable halogenated intermediates.
Coupling with Fluorophenyl Group: The final step involves coupling the fluorophenyl group with the pyrimidinyl-piperazinyl intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(4-(6-(morpholin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (4-Fluorophenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (4-Fluorophenyl)(4-(6-(azepan-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-16-5-3-15(4-6-16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBCTOQWECABTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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